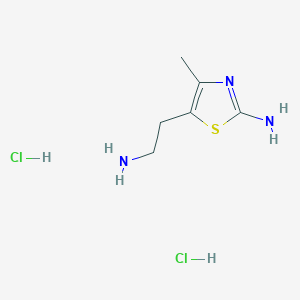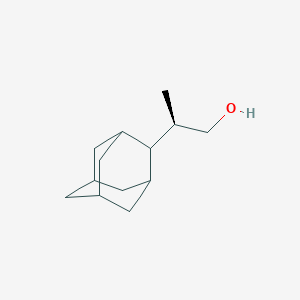
(2R)-2-(2-Adamantyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-Adamantyl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as 2-APA and is a derivative of adamantane.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Adamantyl)propan-1-ol is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This leads to the disruption of various cellular processes, ultimately resulting in the death of the target cells.
Biochemical and Physiological Effects:
(2R)-2-(2-Adamantyl)propan-1-ol has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth and replication of various viruses, bacteria, and fungi. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
The advantages of using (2R)-2-(2-Adamantyl)propan-1-ol in lab experiments include its high potency and specificity towards certain targets. The compound is also relatively stable and can be easily synthesized in large quantities. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on (2R)-2-(2-Adamantyl)propan-1-ol. One potential direction is the development of new derivatives of the compound with improved potency and specificity towards certain targets. Another direction is the investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand the compound's mechanism of action and potential side effects.
Conclusion:
(2R)-2-(2-Adamantyl)propan-1-ol is a promising chemical compound that has potential applications in various fields. The compound has been extensively studied for its antiviral, antibacterial, and antifungal properties, as well as its potential use in the treatment of cancer and neurological disorders. While further studies are needed to fully understand the compound's mechanism of action and potential side effects, the research on (2R)-2-(2-Adamantyl)propan-1-ol holds great promise for the development of new treatments and therapies.
Synthesis Methods
The synthesis of (2R)-2-(2-Adamantyl)propan-1-ol involves the reaction of adamantane with a Grignard reagent. The reaction leads to the formation of the corresponding alcohol, which is then subjected to a reduction reaction to obtain the final product. The synthesis method has been optimized to obtain high yields of the product with minimal impurities.
Scientific Research Applications
(2R)-2-(2-Adamantyl)propan-1-ol has been extensively studied for its potential applications in various fields. The compound has been found to exhibit antiviral, antibacterial, and antifungal properties. It has also been studied for its potential use in the treatment of cancer and neurological disorders.
properties
IUPAC Name |
(2R)-2-(2-adamantyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-14H,2-7H2,1H3/t8-,9?,10?,11?,12?,13?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEOFCJCSFJASP-DDNJXNFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-Adamantyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2392887.png)
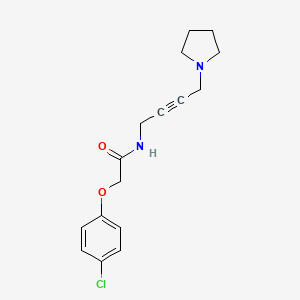


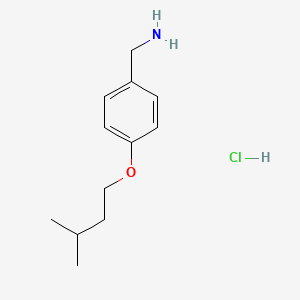
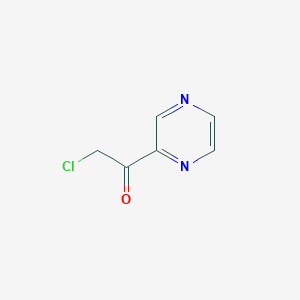

![Ethyl 5-(cyclopropanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2392897.png)
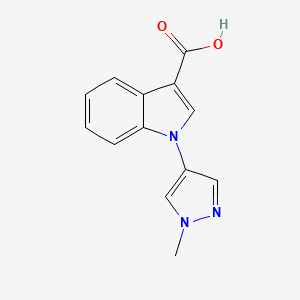
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone](/img/structure/B2392902.png)
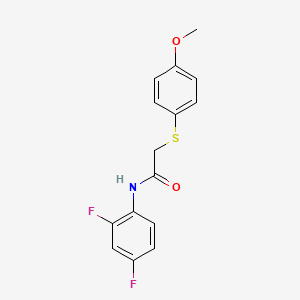
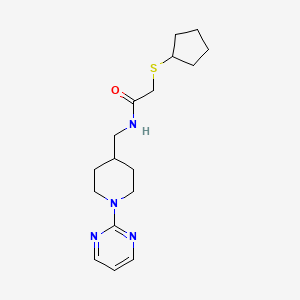
![2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2392909.png)
